molecular formula C14H17N3O2S B13778657 N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide

N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide

Cat. No.: B13778657
M. Wt: 291.37 g/mol
InChI Key: CMAVUZPUJHRVSP-LBPRGKRZSA-N
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Description

N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to an isoquinoline moiety through a sulfonamide linkage, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide precursors. One common method includes the use of isoquinoline-5-sulfonyl chloride, which reacts with (2S)-pyrrolidin-2-ylmethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, producing substituted sulfonamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide linkage can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Mechanism of Action

The mechanism of action of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication. The compound acts as an allosteric inhibitor of DNA gyrase, binding to a hydrophobic pocket in the GyrA subunit. This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately causing bacterial cell death .

Comparison with Similar Compounds

N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and related compounds:

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[[(2S)-pyrrolidin-2-yl]methyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2/t12-/m0/s1

InChI Key

CMAVUZPUJHRVSP-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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